molecular formula C62H84N14O6 B1681016 SM-164 CAS No. 957135-43-2

SM-164

カタログ番号: B1681016
CAS番号: 957135-43-2
分子量: 1121.4 g/mol
InChIキー: LGYDZXNSSLRFJS-IOQQVAQYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

SM-164は、2つのSmac模倣体アナログのカップリングを含む一連の化学反応によって合成されます。合成経路には通常、以下の手順が含まれます。

工業的生産方法

This compoundの工業的生産は、上記で説明したのと同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 自動合成および精製システムの使用により、生産プロセスの効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類

SM-164は、次のようないくつかの種類の化学反応を受けます。

一般的な試薬と条件

This compoundの合成に使用される一般的な試薬には以下が含まれます。

形成される主要な生成物

This compoundを含む反応から形成される主要な生成物は、二価Smac模倣体化合物そのものです。 cIAP-1/2の分解とXIAPの拮抗作用は、カスパーゼの活性化と腫瘍細胞におけるアポトーシスの誘導につながります .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

科学的研究の応用

SM-164 is a bivalent Smac mimetic compound with anticancer properties . It functions by promoting apoptosis (programmed cell death) in tumor cells .

Scientific Research Applications

This compound is being explored for its potential in cancer therapy, often in combination with other treatments .

Anticancer Agent this compound is developed as an anticancer agent . It plays its antitumor roles through inducing degradation of cellular inhibitor of apoptosis protein (cIAP)-1/2, antagonizing X-linked inhibitor of apoptosis protein (XIAP) and inducing TNFα–dependent apoptosis in tumor cells .

Apoptosis Induction this compound has demonstrated the ability to induce apoptosis in tumor cells . It achieves this by targeting and binding to cIAP-1, cIAP-2, and XIAP proteins, which are involved in inhibiting apoptosis . By binding to these proteins, this compound effectively antagonizes their function, promoting caspase activation and apoptosis .

Sensitization to other therapies

  • Chemotherapy this compound can enhance the effectiveness of chemotherapeutic agents like Doxorubicin by promoting apoptosis signaling and suppressing survival signaling in cancer cells .
  • Radiosensitization this compound has been shown to act as a radiosensitizing agent in breast cancer cells, enhancing their response to radiation therapy . The mechanism involves caspase activation and apoptosis induction .
  • Tumor regression this compound induces rapid cIAP-1 degradation and strong apoptosis in xenograft tumor tissues and achieves tumor regression, but has no toxicity in normal mouse tissues .

Combination Therapies

  • TRAIL this compound has been investigated for combination with TNF-related apoptosis-inducing ligand (TRAIL) . Studies have shown that this compound is highly synergistic with TRAIL in vitro in both TRAIL-sensitive and TRAIL-resistant cancer cell lines of breast, prostate, and colon cancer .
  • Doxorubicin this compound considerably potentiated Doxorubicin-mediated anticancer activity in HCC cells . Mechanistic studies demonstrated that this compound in combination with chemotherapeutic agents resulted in enhanced activation of caspases-9, -3 and cleavage of poly ADP-ribose polymerase (PARP), and also led to decreased AKT activation .
  • Adriamycin The combination of this compound and Adriamycin has been investigated for cancer treatment .

Molecular Mechanism this compound functions by targeting cellular inhibitor of apoptosis protein (cIAP)-1/2 for degradation and induces tumor necrosis factor-alpha (TNFalpha)-dependent apoptosis in tumor cells .

Limitations The single-agent activity of Smac mimetics is very limited, rational combinations represent a viable strategy for their clinical development .

TargetKi value (nM)Reference
cIAP-10.31
cIAP-21.1
XIAP0.56

作用機序

SM-164は、細胞性アポトーシス阻害タンパク質(cIAP)-1/2を標的化して分解し、X連鎖アポトーシス阻害タンパク質(XIAP)を拮抗することによってその効果を発揮します。cIAP-1/2の分解は、カスパーゼの活性化につながります。カスパーゼは、アポトーシスの実行において重要な役割を果たすプロテアーゼです。 XIAPを拮抗することにより、this compoundはXIAPの阻害性結合から活性カスパーゼを解放し、アポトーシスをさらに促進します This compoundの作用機序に関与する分子標的および経路には、腫瘍壊死因子(TNF)受容体媒介アポトーシス経路とミトコンドリア媒介アポトーシス経路が含まれます .

類似化合物との比較

SM-164は、次のような他の類似化合物と比較されます。

This compoundは、その二価構造においてユニークであり、cIAP-1/2を効果的に標的化して分解し、XIAPを拮抗することができます。これにより、腫瘍細胞におけるアポトーシスの強力な誘導につながります .

生物活性

SM-164 is a novel bivalent Smac mimetic that has garnered attention for its potent biological activity, particularly in the context of cancer treatment. It functions primarily by antagonizing inhibitor of apoptosis proteins (IAPs), specifically cIAP-1, cIAP-2, and XIAP, thereby promoting apoptosis in tumor cells. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits a unique mechanism of action that distinguishes it from other Smac mimetics. Its bivalent nature allows for enhanced binding affinity to IAPs, leading to effective apoptosis induction. The following points summarize its mechanism:

  • Antagonism of IAPs : this compound effectively degrades cIAP-1 and cIAP-2 within minutes of administration, which is crucial for overcoming apoptosis resistance in cancer cells .
  • Activation of Caspases : Treatment with this compound results in the activation of key caspases (caspase-3, -8, and -9), which are essential for executing the apoptotic program .
  • Tumor Regression : In vivo studies demonstrate that this compound induces significant tumor regression in xenograft models without causing toxicity to normal tissues .

In Vitro Studies

Research has shown that this compound is significantly more potent than its monovalent counterparts. For instance:

Cell LineIC50 (µM)Apoptosis Induction (%) at 1 nM
MDA-MB-2310.00132
SK-OV-30.00133
MALME-3M0.00137

These results indicate that even at low concentrations, this compound effectively induces apoptosis across various cancer cell lines .

In Vivo Studies

In animal models, particularly using MDA-MB-231 xenografts:

  • Dosage : Administration of this compound at a dose of 5 mg/kg resulted in rapid degradation of cIAP-1 and activation of apoptotic pathways within hours .
  • Tumor Response : Significant tumor regression was observed with minimal side effects on normal tissues, highlighting its therapeutic potential .

Case Studies

Several studies have explored the clinical implications of this compound:

  • Combination Therapy with Doxorubicin :
    • In hepatocellular carcinoma (HCC) models, this compound was shown to potentiate the effects of Doxorubicin by enhancing caspase activation and promoting PARP cleavage. This combination therapy resulted in improved anticancer activity compared to Doxorubicin alone .
  • Impact on XIAP Silencing :
    • A study involving U2OS cells demonstrated that silencing XIAP combined with this compound treatment led to enhanced apoptosis and reduced tumor viability, supporting the role of XIAP as a critical target for this compound .

Safety Profile

Importantly, this compound has been reported to exhibit a favorable safety profile:

  • Toxicity Assessment : Studies indicate that while effectively inducing apoptosis in cancer cells, this compound does not inflict significant toxicity on normal cells . This characteristic is vital for developing safe therapeutic agents.

特性

IUPAC Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYDZXNSSLRFJS-IOQQVAQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H84N14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1121.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957135-43-2
Record name SM-164
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SM-164
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SM-164
Reactant of Route 2
Reactant of Route 2
SM-164
Reactant of Route 3
Reactant of Route 3
SM-164
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
SM-164
Reactant of Route 5
SM-164
Reactant of Route 6
SM-164

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。